(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
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Overview
Description
(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a pyridinyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridinyl Group: The pyridinyl group is attached to the piperidinyl intermediate via a nucleophilic substitution reaction.
Introduction of the Bromophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyridinyl and piperidinyl groups can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone: Similar in structure but with a different position of the pyridinyl group.
4-Bromo-N-Z-piperidine: Contains a bromophenyl group and a piperidinyl group but lacks the pyridinyl moiety.
Uniqueness
(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-bromophenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c18-14-3-1-13(2-4-14)17(21)20-11-7-16(8-12-20)22-15-5-9-19-10-6-15/h1-6,9-10,16H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLWYMKYTQMNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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